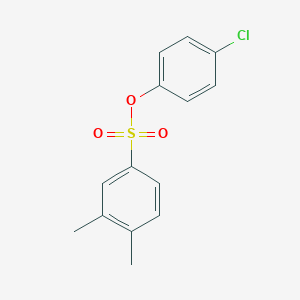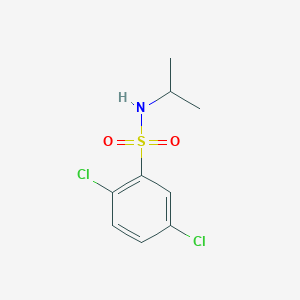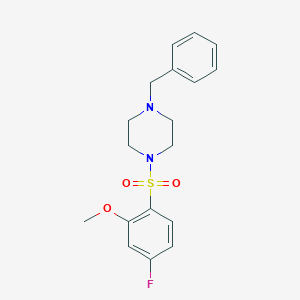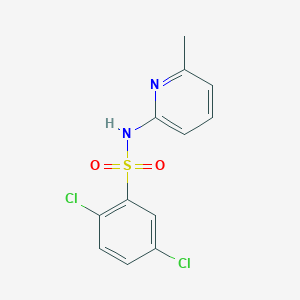
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is an organic compound that belongs to the class of amino acids. HABA is a yellow crystalline powder with a molecular weight of 221.21 g/mol. It is widely used in the field of biochemistry and molecular biology as a chromogenic reagent for the detection and quantification of proteins.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid involves the formation of a stable complex with proteins through the interaction of the hydroxyl group of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid with the amino groups of the protein. The resulting complex absorbs light at a specific wavelength, which is proportional to the amount of protein present in the sample.
Biochemical and Physiological Effects
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has several advantages over other chromogenic reagents. It is highly sensitive, specific, and stable, and can be used to detect a wide range of proteins. However, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has some limitations, including interference from other substances in the sample, variability in the reaction conditions, and the need for a spectrophotometer to measure the absorbance.
Direcciones Futuras
In the future, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid could be used in the development of new protein assays that are more sensitive, specific, and reliable. It could also be used in the study of protein-protein interactions and the identification of new drug targets. Additionally, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid could be used in the development of new diagnostic tools for the early detection of diseases.
Métodos De Síntesis
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of 4-nitrophenol with acetoacetic acid in the presence of a base. The resulting compound is then reduced to 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid using a reducing agent such as sodium dithionite or zinc dust.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid is used as a chromogenic reagent for the detection and quantification of proteins in various biological samples. It reacts with proteins to form a stable complex that absorbs light at a wavelength of 405 nm. This property of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has been extensively used in the development of various protein assays, including the Bradford assay, Lowry assay, and BCA assay.
Propiedades
Nombre del producto |
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ |
Clave InChI |
AZQFAMKEDIARJR-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)O |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
Solubilidad |
31.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)









